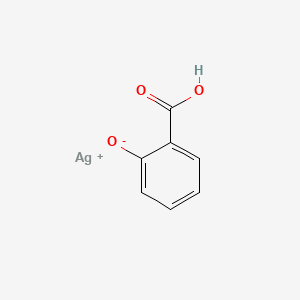

Silver salicylate

Overview

Description

Silver salicylate, also known as silver 2-hydroxybenzoate, is an organic compound that has been used for a variety of applications in the scientific and medical fields. It is a white, crystalline solid with a melting point of 180–182 °C and a boiling point of 306–310 °C. This compound is often used as a catalyst, as a preservative, and as an antiseptic. It is also used in the synthesis of other compounds.

Scientific Research Applications

1. Antibacterial Applications

Silver salicylate exhibits notable antibacterial properties. González et al. (2013) studied the immobilization of silver species in polypyrrole films synthesized in salicylate solutions, demonstrating antibacterial activity against Staphylococcus aureus (González et al., 2013). Additionally, the work of Medici et al. (2016) highlights the potential of silver coordination compounds, including this compound, in exhibiting antibacterial and antineoplastic activities, indicating their potential in medical applications (Medici et al., 2016).

2. Nanotechnology and Nanoparticle Synthesis

This compound plays a role in the synthesis of silver nanoparticles (AgNPs), which are studied for their medical and entomological applications. Ga’al et al. (2017) utilized salicylic acid in the synthesis of AgNPs, which exhibited larvicidal and pupicidal effects against mosquito larvae (Ga’al et al., 2017). Moreover, Laplante et al. (2011) described a method for obtaining stable concentrated silver dispersions by rapidly mixing aqueous solutions of this compound and ascorbic acid, demonstrating the stabilizing effect of salicylate counterions in these formulations (Laplante et al., 2011).

3. Chemical and Physical Properties Study

The chemical and physical properties of this compound have been a subject of research. Dash et al. (1979) conducted solubility studies on this compound at different temperatures to derive standard thermodynamic quantities and to understand the preferential solvation of ions (Dash et al., 1979). Furthermore, Wu et al. (2016) synthesized a novel silver(I) inorganic polymer involving salicylate, studying its DNA-binding properties and antioxidative activities, indicating its potential in biochemical applications (Wu et al., 2016).

4. Spectroscopy and Surface Interaction Studies

The interaction of salicylate with metallic ions and surfaces, including silver, has been explored using spectroscopic methods. Alvarez-Ros et al. (2000) used infrared and Raman spectroscopy to study the metallic complexes of salicylic acid with silver, providing insights into the interaction mechanisms of salicylate with silver ions and surfaces (Alvarez-Ros et al., 2000).

Mechanism of Action

Target of Action

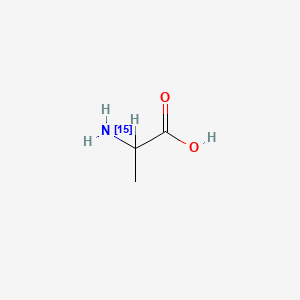

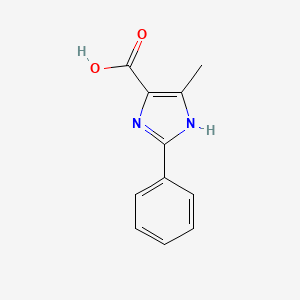

Silver salicylate is a compound that combines the properties of silver and salicylate. The primary targets of this compound are proteins and enzymes in cells. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Salicylates, on the other hand, directly and irreversibly inhibit COX-1 and COX-2 enzymes, which are essential for the biosynthesis of prostaglandins .

Mode of Action

This compound interacts with its targets in a unique way. The silver component binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death . Salicylic acid, the active component of salicylate, inhibits the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandins . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving inflammation and pain signaling. Salicylates reduce inflammation by inhibiting the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandin . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

The pharmacokinetics of salicylates have been well-studied. After oral administration, salicylates are rapidly absorbed and undergo first-order kinetics with an absorption half-life ranging from 5 to 16 minutes . Hydrolysis of salicylates to salicylic acid occurs in the liver and, to a lesser extent, the stomach, so that only a portion of the dose reaches the systemic circulation as salicylates . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. Silver ions cause protein denaturation and enzyme inhibition, leading to cell death . Salicylates, on the other hand, have been shown to induce S-phase arrest and impair DNA-damage repair mechanisms, enhancing the antitumor activity of certain drugs . They also stimulate the respiratory center in the brainstem to produce tachypnea, hyperpnea, and respiratory alkalosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, salicylates can antagonize the oxidative damaging effect of metal toxicity directly by acting as an antioxidant to scavenge the reactive oxygen species and by activating the antioxidant systems of plants . Furthermore, the production of salicylates in bacteria is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .

properties

IUPAC Name |

silver;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Ag/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVGHSPSIUCXQC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5AgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172506 | |

| Record name | (Salicylato-O1,O2)silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19025-97-9 | |

| Record name | [2-(Hydroxy-κO)benzoato-κO]silver | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19025-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Salicylato-O1,O2)silver | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019025979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Salicylato-O1,O2)silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (salicylato-O1,O2)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

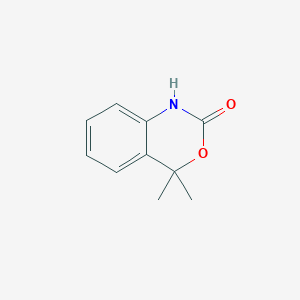

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)

![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)

![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)